Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate is a chemical compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . It is a derivative of cubane, a highly strained hydrocarbon with a cubic structure. The compound is characterized by the presence of a tert-butylcarbonylamino group and a carboxylate ester group attached to the cubane core .
Preparation Methods
The synthesis of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate typically involves multiple steps, starting from commercially available cubane derivatives. One common synthetic route includes the following steps:
Protection of the amine group: The amine group on the cubane derivative is protected using tert-butylcarbonyl chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the ester group to an alcohol.
Substitution: The tert-butylcarbonylamino group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex cubane derivatives, which are of interest due to their unique structural and electronic properties.
Biology: In biological research, the compound is studied for its potential as a scaffold for drug design, particularly in the development of novel pharmaceuticals with improved stability and bioavailability.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as anti-cancer agents and enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique cubane structure allows it to fit into binding sites of enzymes and receptors, potentially inhibiting their activity. The tert-butylcarbonylamino group can form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Methyl 4-(tert-butylcarbonylamino)cubanecarboxylate can be compared with other cubane derivatives, such as:
- Methyl 4-(tert-butylcarbonylamino)pentacyclo[4.2.0.02,5.03,8.04,7]octane-1-carboxylate : A more complex derivative with additional ring structures .
Methyl 4-(tert-butoxycarbonylamino)cubanecarboxylate: Similar in structure but with a tert-butoxycarbonyl group instead of tert-butylcarbonyl.
Methyl 4-amino-cubanecarboxylate: Lacks the tert-butylcarbonyl protection on the amine group.
The uniqueness of this compound lies in its specific combination of functional groups and the cubane core, which imparts distinct chemical and physical properties .
Properties
IUPAC Name |
methyl 4-(2,2-dimethylpropanoylamino)cubane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-13(2,3)11(17)16-15-8-5-9(15)7-10(15)6(8)14(5,7)12(18)19-4/h5-10H,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCCKOFGPIXCFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC12C3C4C1C5C2C3C45C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.